Stilbene Oxide: The Diagnostic Substrate for Cytosolic Epoxide Hydrolase (cEH) vs. Microsomal Epoxide Hydrolase (mEH)
trans-Stilbene oxide is the preferred and diagnostic substrate for cytosolic epoxide hydrolase (cEH), enabling the clear distinction between cEH and microsomal epoxide hydrolase (mEH) activities. This specificity is not shared by other common epoxide substrates. A comparative study demonstrated that while styrene 7,8-oxide is preferentially hydrolyzed by the microsomal form, trans-stilbene oxide is the preferred substrate for cytosolic epoxide hydrolase [1]. In purified rat liver cEH, the Km for trans-stilbene oxide was determined to be 1.7 µM, with a Vmax of 205 nmol x min⁻¹ x mg protein⁻¹ [2]. In contrast, the Km for cis-stilbene oxide with the same enzyme is significantly higher at 73 µM, and for styrene oxide it is 1980 µM, demonstrating a >40-fold and >1100-fold higher affinity, respectively, for the trans-stilbene oxide substrate [3].
| Evidence Dimension | Enzyme Substrate Affinity (Km) and Specificity |
|---|---|
| Target Compound Data | Km = 1.7 µM for purified rat liver cEH; Vmax = 205 nmol/min/mg [2]; Km = 4.9 µM for control mouse liver cEH [3] |
| Comparator Or Baseline | cis-Stilbene oxide: Km = 73 µM (mouse liver cEH); Styrene oxide: Km = 1980 µM (mouse liver cEH) [3] |
| Quantified Difference | trans-Stilbene oxide exhibits a 15-fold higher affinity (lower Km) than cis-stilbene oxide and a >400-fold higher affinity than styrene oxide for cytosolic epoxide hydrolase. |
| Conditions | Purified rat liver cytosolic epoxide hydrolase [2]; Control mouse liver cytosolic epoxide hydrolase [3] |
Why This Matters
This pronounced substrate specificity makes trans-stilbene oxide the essential reagent for any assay designed to specifically measure or inhibit cytosolic epoxide hydrolase activity, a key enzyme in xenobiotic metabolism and a drug target for hypertension and inflammation.
- [1] Oesch, F., et al. (1986). Rat cytosolic epoxide hydrolase. Advances in Experimental Medicine and Biology, 197, 197-208. DOI: 10.1007/978-1-4684-5134-4_16. View Source
- [2] Schladt, L., et al. (1988). Purification and characterization of rat-liver cytosolic epoxide hydrolase. European Journal of Biochemistry, 176(1), 31-37. DOI: 10.1111/j.1432-1033.1988.tb14247.x. View Source
- [3] Meijer, J., & DePierre, J. W. (1985). Properties of cytosolic epoxide hydrolase purified from the liver of untreated and clofibrate-treated mice. European Journal of Biochemistry, 150(1), 7-12. DOI: 10.1111/j.1432-1033.1985.tb08979.x. View Source
